

# A Head-to-Head Comparison of LRRK2-Targeting Therapeutics: AR-102 vs. DNL201

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AR-102   |           |
| Cat. No.:            | B1192136 | Get Quote |

For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the targeting of Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a promising strategy, particularly for Parkinson's disease. Two key players in this arena, Arvinas's **AR-102** and Denali's DNL201, represent distinct yet compelling approaches to modulating LRRK2 activity. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in informed decision-making.

## **Executive Summary**

AR-102 is a brain-penetrant, oral PROTAC (PROteolysis TArgeting Chimera) designed to induce the degradation of the LRRK2 protein.[1][2] In contrast, DNL201 is a selective, brain-penetrant small molecule inhibitor that reversibly blocks the kinase activity of LRRK2.[3][4] While both aim to mitigate the pathological consequences of LRRK2 hyperactivity, their fundamental mechanisms of action differ, leading to distinct pharmacological profiles. Clinical trial data has demonstrated that both molecules can effectively engage their target in humans and are generally well-tolerated.

## **Quantitative Data Comparison**

The following tables summarize the key quantitative data from clinical trials of **AR-102** and DNL201.

Table 1: AR-102 Phase 1 Clinical Trial Data



| Parameter                           | Population                             | Dose                                                                    | Result                                                               | Citation  |
|-------------------------------------|----------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| LRRK2 Protein Reduction (PBMCs)     | Healthy<br>Volunteers                  | ≥20 mg<br>(repeated daily)                                              | >90% reduction                                                       | [5]       |
| Parkinson's<br>Disease Patients     | 50 mg (single)                         | 86% median reduction                                                    | [6]                                                                  |           |
| Parkinson's<br>Disease Patients     | 200 mg (single)                        | 97% median reduction                                                    | [6]                                                                  | _         |
| LRRK2 Protein<br>Reduction (CSF)    | Healthy<br>Volunteers                  | ≥60 mg (single)                                                         | >50% reduction                                                       | [7][8][9] |
| Healthy<br>Volunteers               | ≥20 mg<br>(repeated daily)             | >50% reduction                                                          | [7][8][10][9]                                                        |           |
| pRab10<br>Reduction<br>(Peripheral) | Healthy<br>Volunteers                  | ≥30 mg (single)                                                         | >50% decrease                                                        | [7]       |
| Urine BMP<br>Reduction              | Healthy<br>Volunteers                  | ≥30 mg (single)                                                         | >90% reduction                                                       | [7][10]   |
| Safety                              | Healthy<br>Volunteers & PD<br>Patients | Single doses up<br>to 200 mg;<br>multiple daily<br>doses up to 80<br>mg | Generally well-tolerated, no serious adverse events reported. [6][7] | [6][7]    |

Table 2: DNL201 Phase 1/1b Clinical Trial Data



| Parameter                                       | Population                             | Dose                         | Result                                                                | Citation    |
|-------------------------------------------------|----------------------------------------|------------------------------|-----------------------------------------------------------------------|-------------|
| LRRK2 Kinase<br>Activity Inhibition<br>(Peak)   | Healthy<br>Volunteers                  | Highest multiple dose tested | >90% inhibition                                                       |             |
| LRRK2 Kinase<br>Activity Inhibition<br>(Trough) | Healthy<br>Volunteers                  | Highest multiple dose tested | >50% inhibition                                                       | [3]         |
| pS935 LRRK2 &<br>pRab10<br>Inhibition (Blood)   | Parkinson's<br>Disease Patients        | Low and high doses           | >50% inhibition                                                       | [11]        |
| Urine BMP<br>Reduction                          | Parkinson's<br>Disease Patients        | Low dose                     | 20%<br>improvement                                                    | [11]        |
| Parkinson's<br>Disease Patients                 | High dose                              | 60% improvement              | [11]                                                                  |             |
| Safety                                          | Healthy<br>Volunteers & PD<br>Patients | Not specified                | Generally well-tolerated at doses demonstrating target engagement.[4] | [4][13][12] |

## **Mechanism of Action**

The fundamental difference between **AR-102** and DNL201 lies in their interaction with the LRRK2 protein.

AR-102: Targeted Protein Degradation

AR-102 is a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the LRRK2 protein.[14] This proximity-induced ubiquitination marks LRRK2 for degradation by the proteasome, leading to a reduction in the total cellular pool of the protein.[14] This approach not only inhibits LRRK2's kinase activity but also eliminates its potential scaffolding functions.



DNL201: Kinase Inhibition

DNL201 is a reversible, ATP-competitive small molecule inhibitor that binds to the kinase domain of LRRK2.[13][15] This binding event prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its enzymatic activity.[4][13] This mechanism leaves the LRRK2 protein intact within the cell.

## **Experimental Protocols**

Detailed experimental protocols for the clinical trials are proprietary. However, based on published data, the key methodologies employed are outlined below.

Measurement of LRRK2 Protein Levels (for AR-102):

- Sample Types: Peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).
- Methodology: Likely involves techniques such as Western blotting or mass spectrometrybased proteomics to quantify total LRRK2 protein levels.

Measurement of LRRK2 Kinase Activity (for DNL201):

- Sample Types: Blood samples.
- Methodology: Measurement of the phosphorylation status of LRRK2 itself (e.g., at Serine 935) and its downstream substrate, Rab10, using immunoassays (e.g., ELISA) or mass spectrometry.[3]

Biomarker Analysis (for both):

- Sample Types: Urine and plasma.
- Methodology: Measurement of bis(monoacylglycerol)phosphate (BMP) in urine and phosphorylated Rab10 (pRab10) in plasma, likely using liquid chromatography-mass spectrometry (LC-MS) or specialized immunoassays.[5][7][11]

## **Visualizing the Pathways and Workflows**





#### Click to download full resolution via product page

Caption: Mechanism of action for AR-102, a PROTAC LRRK2 degrader.



## Click to download full resolution via product page

Caption: Mechanism of action for DNL201, a LRRK2 kinase inhibitor.





Click to download full resolution via product page

Caption: Generalized experimental workflow for Phase 1 clinical trials.

# **Concluding Remarks**

Both **AR-102** and DNL201 have demonstrated promising early-stage clinical data, showcasing their potential to modulate the LRRK2 pathway in humans. The choice between a protein degrader and a kinase inhibitor will likely depend on a variety of factors, including long-term safety profiles, the relative importance of inhibiting kinase activity versus eliminating the entire protein, and the specific patient population. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential of each of these innovative



approaches will emerge. This guide serves as a foundational comparison to aid researchers in their ongoing evaluation of LRRK2-targeting strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Arvinas to Present Clinical Data for ARV-102, a PROTAC LRRK2 Degrader, at the 2025 International Congress of Parkinson's Disease and Movement Disorders® | Arvinas [ir.arvinas.com]
- 2. Arvinas Announces First-in-Human Dosing of ARV-102, an Investigational PROTAC® Protein Degrader for Neurodegenerative Disease | Arvinas [ir.arvinas.com]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arvinas announces encouraging data from Phase I trial of ARV-102 [clinicaltrialsarena.com]
- 6. Arvinas Reports 97% LRRK2 Reduction with ARV-102 in Phase 1 | ARVN Stock News [stocktitan.net]
- 7. neurologylive.com [neurologylive.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. neurologylive.com [neurologylive.com]
- 10. Arvinas Presents First-in-Human Data for Investigational [globenewswire.com]
- 11. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 12. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]



 To cite this document: BenchChem. [A Head-to-Head Comparison of LRRK2-Targeting Therapeutics: AR-102 vs. DNL201]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192136#comparing-ar-102-and-dnl201-for-lrrk2-degradation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com